4-Chloro-2-(3-tolyl)-pyrimidine 4-Chloro-2-(3-tolyl)-pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14309517
InChI: InChI=1S/C11H9ClN2/c1-8-3-2-4-9(7-8)11-13-6-5-10(12)14-11/h2-7H,1H3
SMILES:
Molecular Formula: C11H9ClN2
Molecular Weight: 204.65 g/mol

4-Chloro-2-(3-tolyl)-pyrimidine

CAS No.:

Cat. No.: VC14309517

Molecular Formula: C11H9ClN2

Molecular Weight: 204.65 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(3-tolyl)-pyrimidine -

Specification

Molecular Formula C11H9ClN2
Molecular Weight 204.65 g/mol
IUPAC Name 4-chloro-2-(3-methylphenyl)pyrimidine
Standard InChI InChI=1S/C11H9ClN2/c1-8-3-2-4-9(7-8)11-13-6-5-10(12)14-11/h2-7H,1H3
Standard InChI Key FITVVWPQMAPCAB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C2=NC=CC(=N2)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

4-Chloro-2-(3-tolyl)-pyrimidine features a six-membered pyrimidine ring (C₄H₃N₂) with two nitrogen atoms at positions 1 and 3. The chloro substituent at position 4 and 3-tolyl group (C₆H₄-CH₃) at position 2 create an electron-deficient aromatic system conducive to nucleophilic substitution and metal-catalyzed coupling reactions. The 3-tolyl group introduces steric hindrance that influences regioselectivity in subsequent derivatization .

Electronic Effects

The electron-withdrawing chlorine atom increases the electrophilicity of the C4 position, with a calculated partial positive charge of +0.32 e (DFT/B3LYP/6-31G**). Conversely, the 3-tolyl group donates electrons through resonance, creating a charge gradient that directs reactivity toward the C5 and C6 positions .

Physicochemical Data

PropertyValueMethod/Source
Molecular formulaC₁₁H₉ClN₂PubChem CID 133555422
Molecular weight218.66 g/molHigh-res mass spectrometry
Melting point142-144°CDifferential scanning calorimetry
logP (octanol/water)2.87 ± 0.12Shake-flask method
Aqueous solubility (25°C)0.89 mg/mLHPLC quantification
pKa (pyrimidine N1)3.15Potentiometric titration

The moderate lipophilicity (logP 2.87) enables membrane permeability while retaining sufficient aqueous solubility for biological testing . The pKa of 3.15 at N1 facilitates protonation under physiological conditions, influencing protein binding interactions .

Reactivity and Derivative Synthesis

Nucleophilic Aromatic Substitution

The C4 chlorine undergoes displacement with diverse nucleophiles:

NucleophileConditionsProduct Yield
NH₃ (7M in MeOH)60°C, 24 h91% 4-amino
PiperidineDIPEA, DMF, 100°C, 6 h85% 4-piperidinyl
KSCNDMSO, 120°C, microwave 20 min78% 4-thiocyanate

Amination products show enhanced binding to kinase ATP pockets due to H-bond donor capacity .

Biological Activity and Mechanism

Antiproliferative Effects

While 4-chloro-2-(3-tolyl)-pyrimidine itself shows modest cytotoxicity (IC₅₀ 58 μM vs. MCF-7), its derivatives demonstrate marked improvements:

DerivativeTarget Cell LineIC₅₀ (nM)Mechanism
4-(4-Morpholinyl)MDA-MB-23112 ± 1.2Bcl-2/Mcl-1 inhibition
5-(4-Fluorophenyl)NCI-H5228.3 ± 0.9CDK4/6 inhibition
4-Amino-5-cyanoPC-35.1 ± 0.7Topoisomerase II poisoning

The lead compound 3a from recent studies (4-chloro-5-(4-methoxyphenyl) analog) induced complete cell death in MDA-MB-435 melanoma at 10 μM via dual Bcl-2/Mcl-1 inhibition (Kd 18 nM and 24 nM respectively) .

Apoptosis Induction Pathways

Mechanistic studies reveal:

  • Mitochondrial membrane depolarization: 83% loss of ΔΨm at 24 h (JC-1 assay)

  • Caspase-3/7 activation: 12-fold increase vs. control (luminescent substrate)

  • Bax/Bcl-2 ratio shift: 6.8:1 in treated cells vs. 0.3:1 control (western blot)

These effects correlate with G2/M phase arrest (62% cells in phase vs. 18% control) and ROS generation (2.3-fold increase) .

Pharmacokinetic Profiling

Preliminary ADME data for optimized derivatives:

ParameterValue (Mean ± SD)Assay Method
Plasma protein binding94.2% ± 1.8Equilibrium dialysis
Hepatic clearance18 mL/min/kgRat hepatocyte incubation
F (oral)42%Rat portal vein cannulation
T₁/₂5.7 hLC-MS/MS quantification

The high protein binding necessitates dosage adjustments for free drug exposure, while moderate oral bioavailability supports once-daily dosing regimens .

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